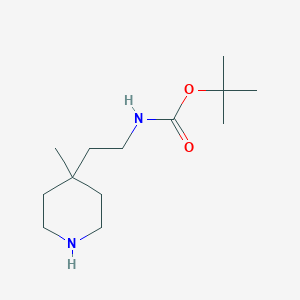
2,3-Dimethyl-2H-indazole-4-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-2H-indazole-4-boronic acid is a boronic acid derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The boronic acid functional group in this compound makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2H-indazole-4-boronic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced through a borylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-2H-indazole-4-boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Reduction: Formation of dihydroindazole derivatives.
Applications De Recherche Scientifique
2,3-Dimethyl-2H-indazole-4-boronic acid has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules and natural products.
Material Science: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-2H-indazole-4-boronic acid depends on its application:
Suzuki-Miyaura Cross-Coupling: The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate, resulting in the formation of a new carbon-carbon bond.
Biological Activity: The indazole core can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylindazole: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
4-Bromo-2,3-dimethylindazole: Contains a bromine atom instead of a boronic acid group, making it suitable for different types of reactions, such as nucleophilic substitution.
2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester: A derivative with a pinacol ester protecting group, which can be deprotected to yield the free boronic acid.
Uniqueness
This compound is unique due to the presence of both the indazole core and the boronic acid functional group, making it highly versatile in organic synthesis and medicinal chemistry applications.
Propriétés
IUPAC Name |
(2,3-dimethylindazol-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-9-7(10(13)14)4-3-5-8(9)11-12(6)2/h3-5,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWXPYAIHHHIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=NN(C(=C12)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 6-(((5-fluoro-2-hydroxyphenyl)(phenyl)methyl)amino)-1,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8025465.png)




![(S)-5-([1,1'-biphenyl]-4-ylmethyl)pyrrolidin-2-one](/img/structure/B8025517.png)
![9-Boc-5-oxa-2,9-diazaspiro[3.6]decane](/img/structure/B8025522.png)
![5-Chloro-7-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B8025526.png)
![(1R,6R)-REL-3-BOC-5,5-DIMETHYL-3,7-DIAZABICYCLO[4.2.0]OCTANE](/img/structure/B8025531.png)
![TERT-BUTYL (1S,4R,6R)-6-HYDROXY-2-AZABICYCLO[2.2.1]HEPTANE-2-CARBOXYLATE](/img/structure/B8025532.png)
![3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8025539.png)
![Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8025554.png)


